

Spectroscopic and Structural Elucidation of Squamolone: A Technical Guide

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Compound of Interest

Compound Name: **Squamolone**

Cat. No.: **B187761**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Squamolone** (2-oxo-1-pyrrolidinecarboxamide), a naturally occurring pyrrolidinecarboxamide. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document details the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and provides a visual representation of the general spectroscopic analysis workflow.

Core Spectroscopic Data

The structural confirmation of **Squamolone**, with the molecular formula $C_5H_8N_2O_2$, relies on the combined interpretation of 1H NMR, ^{13}C NMR, and Mass Spectrometry data.^[1] The quantitative data from these analytical techniques are summarized in the tables below for clarity and comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables present the 1H and ^{13}C NMR spectral data for **Squamolone**.

Table 1: 1H NMR Spectroscopic Data of **Squamolone**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data not available in search results				

Table 2: ^{13}C NMR Spectroscopic Data of **Squamolone**

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: While the existence of ^{13}C NMR data from the University of Vienna is mentioned in chemical databases, the specific chemical shift values are not publicly available in the immediate search results.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data of **Squamolone**

m/z	Relative Intensity (%)	Assignment
128	Data not available	$[\text{M}]^+$ (Molecular Ion)
84	Top Peak	Fragment
Further fragmentation data not available		

Note: GC-MS data from the NIST Mass Spectrometry Data Center indicates a top peak at m/z 84.[\[1\]](#) The molecular ion peak is expected at m/z 128, corresponding to the molecular weight of **Squamolone**.[\[1\]](#)

Experimental Protocols

Detailed experimental methodologies are crucial for the reproduction and validation of spectroscopic data. The following are generalized protocols for the acquisition of NMR and MS data for a compound like **Squamolone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **Squamolone** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
- ^1H NMR Spectroscopy:
 - The ^1H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
 - Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Spectroscopy:
 - The ^{13}C NMR spectrum is acquired on the same spectrometer, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
 - A larger number of scans is usually required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.

Mass Spectrometry (MS)

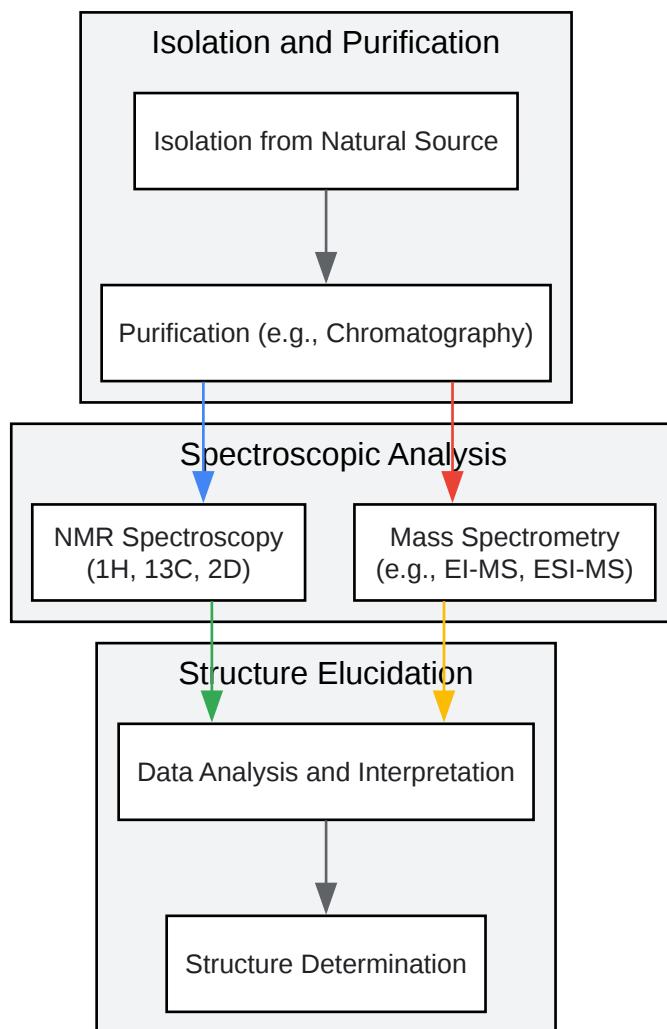
- Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC) for volatile and thermally stable compounds or by direct infusion for less volatile samples.
- Ionization:

- Electron Ionization (EI): For GC-MS, EI is a common method where the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Electrospray Ionization (ESI): For direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS), ESI is a soft ionization technique that is suitable for more polar and thermally labile molecules.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that shows the relative intensity of each m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Squamolone**, from the initial isolation to the final structural elucidation.

General Workflow for Spectroscopic Analysis of a Natural Product

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Caption: Workflow of Natural Product Spectroscopic Analysis.

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References

- 1. Proposed fragmentation pathways of 2-oxo-PCE (a) and 2-oxo-PCPr (b) under ESI-MS mode [zpxb.xml-journal.net]
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